

# LPM4870108: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LPM4870108** is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor with demonstrated anti-tumor activity.[1] It targets wild-type and mutated Trk proteins, playing a crucial role in cancers driven by NTRK gene fusions. This document provides detailed application notes and protocols for the preclinical use of **LPM4870108**, focusing on its solubility, preparation for experiments, and its mechanism of action.

# Physicochemical and Pharmacological Properties

**LPM4870108** is a selective inhibitor of TrkA, TrkB, and TrkC, with slight activity against ALK and ROS1.[1][2] Its inhibitory concentrations and molecular details are summarized below.



| Property            | Value                                                                                                                                                       |  |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Molecular Formula   | C20H19FN6O3                                                                                                                                                 |  |
| Molecular Weight    | 410.40 g/mol                                                                                                                                                |  |
| CAS Number          | 2803679-07-2                                                                                                                                                |  |
| Solubility          | 10 mM in DMSO[3]                                                                                                                                            |  |
| IC₅₀ Values         | TrkC: 0.2 nMTrkA: 2.4 nMTrkAG595R: 3.5 nMTrkAG667C: 2.3 nMALK: 182 nMhERG current inhibition: 18.2 μM[1][4][5]                                              |  |
| Mechanism of Action | Inhibition of Trk receptor tyrosine kinases,<br>leading to the blockade of downstream signaling<br>pathways such as RAS/MAPK/ERK, PLCy, and<br>PI3K/Akt.[6] |  |

# **Signaling Pathway**

**LPM4870108** exerts its therapeutic effect by inhibiting the Trk signaling pathway. The diagram below illustrates the mechanism of action.





Click to download full resolution via product page

Caption: **LPM4870108** inhibits Trk receptor signaling pathways.



# **Experimental Protocols**Preparation of Stock Solutions

For in vitro experiments, a stock solution of **LPM4870108** is typically prepared in dimethyl sulfoxide (DMSO).

#### Materials:

- LPM4870108 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

#### Protocol:

- Allow the LPM4870108 powder and DMSO to reach room temperature.
- Weigh the required amount of LPM4870108 powder.
- To prepare a 10 mM stock solution, dissolve 4.104 mg of LPM4870108 in 1 mL of DMSO.
- Vortex the solution thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

## In Vitro Experimental Workflow

The following workflow outlines a general procedure for testing the efficacy of **LPM4870108** in a cell-based assay.





Click to download full resolution via product page

Caption: General workflow for in vitro cell-based assays.

## **Preparation of Oral Formulations for In Vivo Studies**

For oral administration in animal models, **LPM4870108** can be formulated as a suspension.

Vehicle Composition:

• 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)



• 1% (v/v) Tween-80 in sterile water[4]

#### Protocol:

- Prepare the vehicle solution by dissolving CMC-Na and Tween-80 in sterile water.
- Weigh the required amount of LPM4870108.
- Levigate the **LPM4870108** powder with a small amount of the vehicle to form a paste.
- Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
- The final concentration should be prepared based on the desired dosage and the administration volume for the animal model (e.g., 5 or 10 mL/kg for rats and mice, respectively).[4]

# In Vivo Pharmacokinetics and Toxicity Data

Pharmacokinetic and toxicity data for **LPM4870108** have been evaluated in rats and rhesus monkeys.

Rat Pharmacokinetic Parameters[1]

| Parameter                 | Male     | Female   |
|---------------------------|----------|----------|
| Dose (i.v.)               | 2 mg/kg  | 2 mg/kg  |
| t <sub>1/2</sub> (h)      | 0.87     | 2.21     |
| CI (mL/kg/min)            | 19.3     | 8.19     |
| AUC₀-t (nM·h)             | 4191     | 10282    |
| Dose (p.o.)               | 10 mg/kg | 10 mg/kg |
| Oral Bioavailability (F%) | 56.0     | 61.9     |
| C <sub>max</sub> (nM)     | 6384     | 6628     |
| T <sub>max</sub> (h)      | 0.667    | 0.667    |
| ·                         | ·        | ·        |



## **Toxicity Observations**

- Rats: At doses of 10 or 20 mg/kg/day, treatment-related toxicities included corneal
  inflammation, splenic lymphocytopenia, hepatocyte vacuolar degeneration, and scab
  formation.[4][5] The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][5]
- Rhesus Monkeys: Daily oral administration of up to 20 mg/kg/day for 4 weeks was well-tolerated, with observed effects such as gait disturbance and impaired balance being attributed to on-target Trk inhibition and were reversible.[7] The Highest Non-Severely Toxic Dose (HNSTD) was determined to be 20 mg/kg/day.[7]

### Conclusion

**LPM4870108** is a promising pan-Trk inhibitor with potent anti-tumor activity. Proper handling, stock preparation, and formulation are critical for obtaining reliable and reproducible results in preclinical studies. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their investigations. It is essential to adhere to institutional guidelines for animal care and use when conducting in vivo experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LPM4870108 | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 3. LPM4870108 Immunomart [immunomart.com]
- 4. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]







- 6. researchgate.net [researchgate.net]
- 7. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor LPM4870108 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LPM4870108: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616778#lpm4870108-solubility-and-preparation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com